Cas no 2026454-85-1 (3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione)

3-(3-Methylbutoxy)-2,3-dihydro-1λ⁶-thiophene-1,1-dione is a sulfone derivative characterized by its unique heterocyclic structure, incorporating a thiophene ring with a 3-methylbutoxy substituent. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the development of pharmaceuticals, agrochemicals, or specialty materials. The sulfone moiety enhances stability and reactivity, making it suitable for selective transformations. Its structural features, including the ether linkage and sulfonyl group, may confer desirable physicochemical properties for applications requiring controlled solubility or polarity. Further research is warranted to explore its full synthetic utility and mechanistic pathways in targeted reactions.
3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione structure
2026454-85-1 structure
商品名:3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione
CAS番号:2026454-85-1
MF:C9H16O3S
メガワット:204.286541938782
CID:6405786
PubChem ID:165961824

3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione 化学的及び物理的性質

名前と識別子

    • 3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione
    • 2026454-85-1
    • EN300-1136664
    • インチ: 1S/C9H16O3S/c1-8(2)3-5-12-9-4-6-13(10,11)7-9/h4,6,8-9H,3,5,7H2,1-2H3
    • InChIKey: IFNOZMDPKCEJQD-UHFFFAOYSA-N
    • ほほえんだ: S1(C=CC(C1)OCCC(C)C)(=O)=O

計算された属性

  • せいみつぶんしりょう: 204.08201554g/mol
  • どういたいしつりょう: 204.08201554g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 272
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 51.8Ų

3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1136664-1.0g
3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione
2026454-85-1
1g
$986.0 2023-05-23
Enamine
EN300-1136664-5.0g
3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione
2026454-85-1
5g
$2858.0 2023-05-23
Enamine
EN300-1136664-0.1g
3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione
2026454-85-1 95%
0.1g
$867.0 2023-10-26
Enamine
EN300-1136664-10g
3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione
2026454-85-1 95%
10g
$4236.0 2023-10-26
Enamine
EN300-1136664-5g
3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione
2026454-85-1 95%
5g
$2858.0 2023-10-26
Enamine
EN300-1136664-0.5g
3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione
2026454-85-1 95%
0.5g
$946.0 2023-10-26
Enamine
EN300-1136664-2.5g
3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione
2026454-85-1 95%
2.5g
$1931.0 2023-10-26
Enamine
EN300-1136664-0.05g
3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione
2026454-85-1 95%
0.05g
$827.0 2023-10-26
Enamine
EN300-1136664-0.25g
3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione
2026454-85-1 95%
0.25g
$906.0 2023-10-26
Enamine
EN300-1136664-10.0g
3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione
2026454-85-1
10g
$4236.0 2023-05-23

3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dione 関連文献

3-(3-methylbutoxy)-2,3-dihydro-1lambda6-thiophene-1,1-dioneに関する追加情報

3-(3-methylbutoxy)-2,3-dihydro-1λ6-thiophene-1,1-dione: A Comprehensive Overview

The compound 3-(3-methylbutoxy)-2,3-dihydro-1λ6-thiophene-1,1-dione (CAS No. 2026454-85-1) is a unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiophenes, which are heterocyclic aromatic compounds containing sulfur atoms. The presence of the thiophene ring and the dione functional group makes this compound particularly interesting for researchers exploring its electronic properties and reactivity.

Recent studies have highlighted the importance of thiophene derivatives in materials science, particularly in the development of organic semiconductors and optoelectronic devices. The dihydro-thiophene-1,1-dione structure in this compound provides a rigid framework that can be tailored for specific electronic applications. Researchers have demonstrated that such structures can exhibit high electron mobility and stability, making them ideal candidates for use in organic field-effect transistors (OFETs) and photovoltaic devices.

The 3-(3-methylbutoxy) substituent introduces additional functionality to the molecule. This group is known to enhance solubility and improve the processability of the compound, which is crucial for its application in thin-film electronics. Furthermore, the methyl group within the substituent contributes to steric effects, which can influence the molecular packing and hence the electronic properties of the material.

From a synthetic perspective, the preparation of 3-(3-methylbutoxy)-2,3-dihydro-1λ6-thiophene-1,1-dione involves a multi-step process that typically includes oxidation reactions and cyclization. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving yield. These developments have made it easier for researchers to access this compound for further studies.

In terms of biological applications, this compound has shown promise as a potential drug candidate. Its thiophene dione core is known to exhibit antioxidant properties, which could be beneficial in treating oxidative stress-related diseases. Additionally, preliminary studies suggest that this compound may have anti-inflammatory effects, making it a valuable lead for drug discovery efforts.

One of the most exciting areas of research involving this compound is its application in energy storage devices. The unique electronic properties of thiophene derivatives make them suitable for use in supercapacitors and batteries. Recent experiments have demonstrated that films made from this compound exhibit high capacitance values and excellent cycling stability, indicating its potential as an electrode material.

Looking ahead, ongoing research is focused on further optimizing the properties of 3-(3-methylbutoxy)-2,3-dihydro-1λ6-thiophene-1,1-dione through structural modifications. By introducing additional functional groups or altering the substituents on the thiophene ring, scientists aim to enhance its performance in various applications. These modifications could lead to new materials with tailored properties for specific uses in electronics and medicine.

In conclusion, 3-(3-methylbutoxy)-2,3-dihydro-1λ6-thiophene-1,1-dione (CAS No. 2026454-85-1) is a versatile compound with a wide range of potential applications across multiple fields. Its unique structure and functional groups make it an attractive target for both academic research and industrial development. As our understanding of its properties continues to grow, so too does its potential to contribute to advancements in materials science and medicine.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd